![molecular formula C21H18N4O4S2 B12182873 (2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12182873.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a thiophene ring, and an oxadiazole-thiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethoxyphenyl group and the thiophene ring, followed by the formation of the oxadiazole and thiazole rings. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-(3,4-dimethoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide include other molecules with oxadiazole, thiazole, and thiophene moieties. Examples include:
- This compound
- tert-Butyl carbamate
- Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N4O4S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H18N4O4S2/c1-12-18(20-24-19(25-29-20)16-5-4-10-30-16)31-21(22-12)23-17(26)9-7-13-6-8-14(27-2)15(11-13)28-3/h4-11H,1-3H3,(H,22,23,26)/b9-7+ |
InChI Key |
IEKUOFHGXKRHST-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CS4 |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


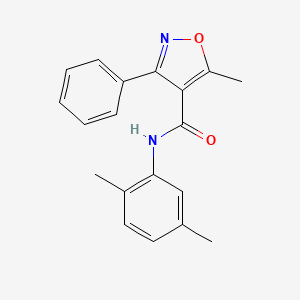
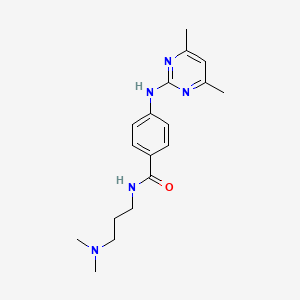
![1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone](/img/structure/B12182803.png)
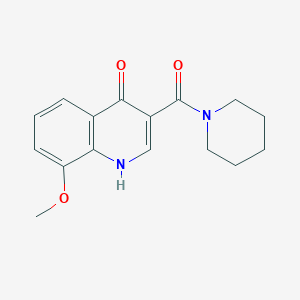

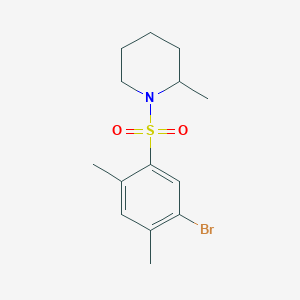

![N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182860.png)
![5-amino-1-(2,4-dimethoxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12182867.png)
![9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182881.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12182882.png)
![6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B12182883.png)
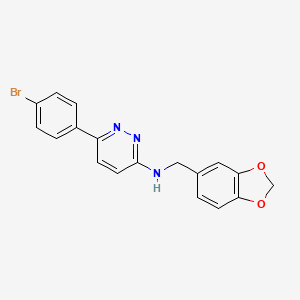
![N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12182901.png)
